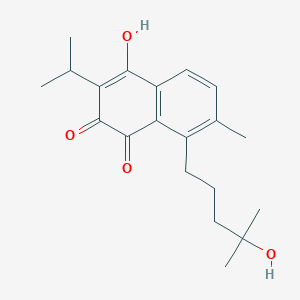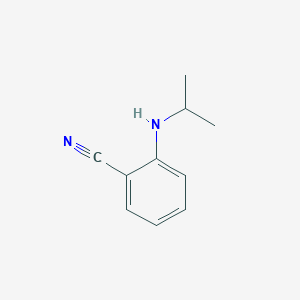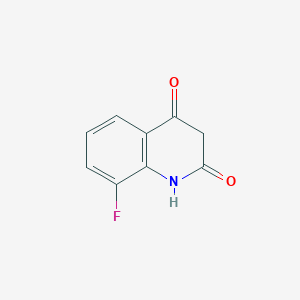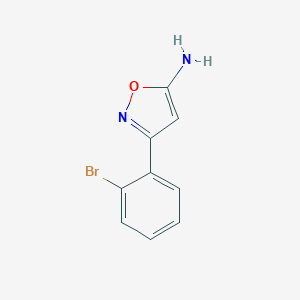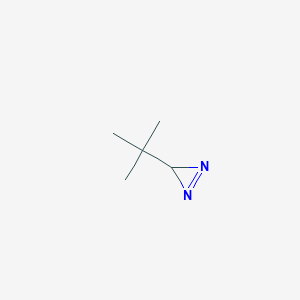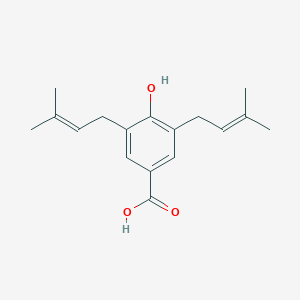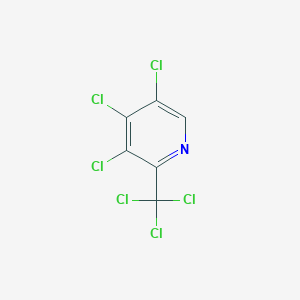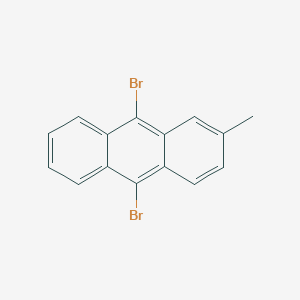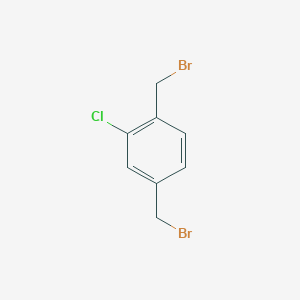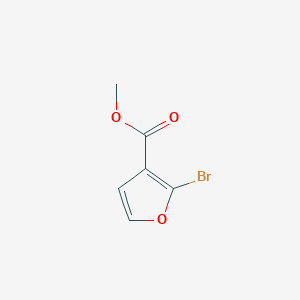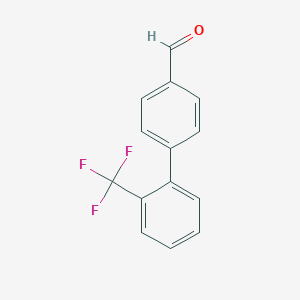
2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde
Descripción general
Descripción
“2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is a chemical compound with the molecular formula C14H9F3O and a molecular weight of 250.22 .
Molecular Structure Analysis
The InChI code for “2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is 1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is a solid substance . It has a molecular weight of 250.22 and a molecular formula of C14H9F3O .Aplicaciones Científicas De Investigación
Síntesis orgánica
El compuesto se puede utilizar en síntesis orgánica, particularmente en reacciones en la posición bencílica . La presencia del grupo trifluorometilo y la estructura bifenilo lo convierten en un candidato adecuado para diversas reacciones, incluida la bromación por radicales libres, la sustitución nucleofílica y la oxidación .
Agentes antibacterianos
El compuesto se ha estudiado por su potencial como agente antibacteriano . Se sintetizó una serie de derivados de bifenilo y dibenzofurano, y algunos de ellos exhibieron potentes actividades antibacterianas contra patógenos Gram-positivos y Gram-negativos prevalentes resistentes a los antibióticos . Específicamente, el compuesto 4′-(trifluorometil)-[1,1′-bifenil]-3,4,5-triol mostró potentes actividades inhibitorias contra Staphylococcus aureus resistente a la meticilina y Enterococcus faecalis resistente a múltiples fármacos .
Agentes antimicrobianos
El compuesto también se ha evaluado como un posible agente antimicrobiano . Algunos de los compuestos sintetizados mostraron actividades inhibitorias comparables con la ciprofloxacina para la bacteria Gram-negativa Acinetobacter baumannii resistente a los carbapenémicos .
Desarrollo de fármacos
La estructura y propiedades únicas del compuesto lo convierten en un candidato prometedor para el desarrollo de fármacos . El estudio de la relación estructura-actividad indicó que un fuerte grupo atrayente de electrones en el anillo A y grupos hidroxilo en el anillo B de los bifenilos fueron beneficiosos para sus actividades antibacterianas .
Utilización química de la biomasa forestal
El compuesto se ha estudiado en el contexto de la utilización química de la biomasa forestal
Propiedades
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDRLRQYSYHJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362627 | |
| Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198205-95-7 | |
| Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 198205-95-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)

